
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- is a complex organic compound characterized by its multiple halogen substitutions and double bonds. This compound is notable for its unique structure, which includes bromine, chlorine, and methyl groups attached to an octadiene backbone. The (E,E)- configuration indicates that the double bonds are in the trans configuration, which can influence the compound’s reactivity and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the halogenation of 1,5-octadiene, where bromine and chlorine are introduced to the molecule under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and to scale up the production efficiently.
化学反应分析
Types of Reactions
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound into less substituted alkenes.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce simpler alkenes. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism by which 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and double bonds in the compound can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways.
相似化合物的比较
Similar Compounds
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (Z,Z)-: This isomer has a different configuration of double bonds, which can affect its reactivity and physical properties.
1,6-Octadiene, 3,7-dimethyl-: Lacks the halogen substitutions, making it less reactive in certain types of chemical reactions.
3,5-Octadiene, (Z,Z)-: Another isomer with different double bond configurations, leading to distinct chemical behavior.
Uniqueness
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- is unique due to its specific halogenation pattern and double bond configuration. These features confer distinct reactivity and physical properties, making it valuable in various chemical syntheses and research applications.
属性
CAS 编号 |
62447-49-8 |
|---|---|
分子式 |
C10H13Br2Cl3 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
1,8-dibromo-3,4,7-trichloro-3,7-dimethylocta-1,5-diene |
InChI |
InChI=1S/C10H13Br2Cl3/c1-9(14,7-12)4-3-8(13)10(2,15)5-6-11/h3-6,8H,7H2,1-2H3 |
InChI 键 |
XSMHHESOHBEVBV-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)(C=CC(C(C)(C=CBr)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


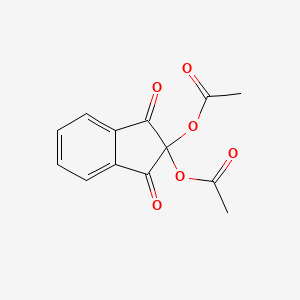
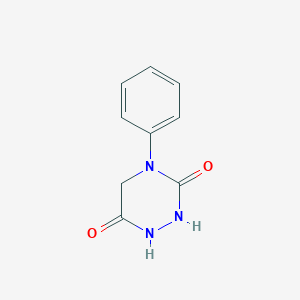


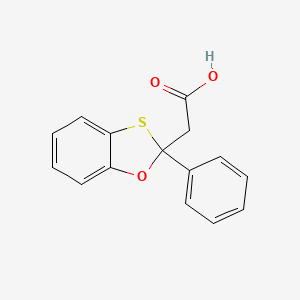
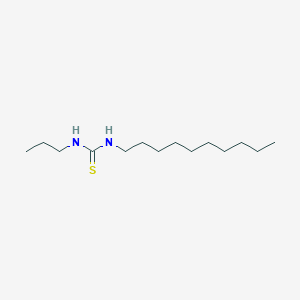
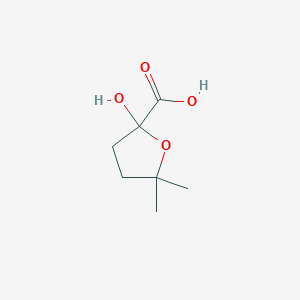

![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)

![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
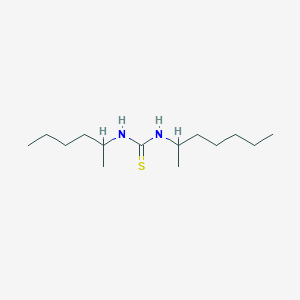
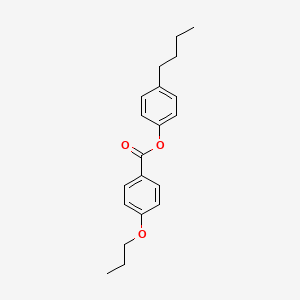
![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)
